Allethrin II
CAS No.: 497-92-7
Cat. No.: VC0518016
Molecular Formula: C20H26O5
Molecular Weight: 346.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497-92-7 |
|---|---|
| Molecular Formula | C20H26O5 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C20H26O5/c1-7-8-13-12(3)16(10-15(13)21)25-19(23)17-14(20(17,4)5)9-11(2)18(22)24-6/h7,9,14,16-17H,1,8,10H2,2-6H3/b11-9+ |
| Standard InChI Key | WZRUHNUBXOTVHG-PKNBQFBNSA-N |
| Isomeric SMILES | CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)/C=C(\C)/C(=O)OC)CC=C |
| SMILES | CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
| Canonical SMILES | CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Allethrin II, systematically named (1R,3R)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate, belongs to the Type I pyrethroid class. Its stereochemical precision distinguishes it from earlier allethrin variants, such as bioallethrin and esbiothrin . The compound’s CAS Registry Number 28434-00-6 corresponds to the d-trans isomer, which exhibits greater insecticidal potency due to optimized spatial orientation of functional groups .
Molecular and Physical Properties
Allethrin II exists as a viscous, amber-colored liquid with a mild odor. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.41 g/mol | |
| Boiling Point | 284–320°C | |
| Density | 0.995 g/cm³ | |
| Water Solubility | Insoluble | |
| Log Kow (Octanol-Water) | 4.7 |
The compound’s insolubility in water and high lipophilicity facilitate its penetration into insect cuticles but also contribute to bioaccumulation risks in aquatic ecosystems .
Toxicological Profile
Acute Toxicity in Mammals
Allethrin II exhibits moderate acute toxicity, with species-specific variability:
| Species | Route | LD₅₀ (mg/kg) | Effect | Source |
|---|---|---|---|---|
| Rat | Oral | 680 | Tremors, hyperexcitability | |
| Mouse | Inhalation | >1500 mg/m³ | Respiratory irritation | |
| Rabbit | Dermal | >2000 | Mild erythema |
Neurological symptoms arise from voltage-gated sodium channel modulation, prolonging neuronal depolarization .
Environmental Fate and Ecotoxicity
Abiotic Degradation
Allethrin II undergoes rapid photolysis in aqueous environments (half-life <48 hours) but persists in anaerobic sediments (half-life >60 days). Hydrolysis at pH 7 occurs slowly, with a half-life of 30 days .
Impact on Aquatic Organisms
The compound’s high toxicity to fish necessitates stringent regulatory controls:
| Species | 96-h LC₅₀ (μg/L) | Temperature | Source |
|---|---|---|---|
| Rainbow Trout | 2.1 | 12°C | |
| Daphnia magna | 8.3 | 20°C | |
| Stonefly Nymph | 0.7 | 15°C |
Cold-water species exhibit heightened susceptibility due to reduced metabolic detoxification rates .
Regulatory Status and Risk Mitigation
Globally, Allethrin II is classified as a WHO Hazard Class II (moderately hazardous) compound. The U.S. Environmental Protection Agency (EPA) mandates personal protective equipment (PPE) during application, including nitrile gloves and respirators . Integrated pest management (IPM) strategies advocate for rotational use with non-pyrethroid insecticides to delay resistance development.
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